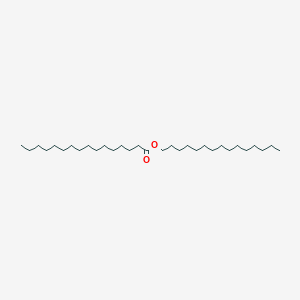
CID 23261564
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 23261564 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 23261564 involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities to meet demand.
Analyse Des Réactions Chimiques
Types of Reactions
CID 23261564 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and specific catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include derivatives with enhanced chemical and physical properties, making them suitable for various applications.
Applications De Recherche Scientifique
CID 23261564 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a tool for studying cellular mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of advanced materials and as an additive in manufacturing processes.
Mécanisme D'action
The mechanism of action of CID 23261564 involves its interaction with specific molecular targets and pathways. The compound can bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing new applications and improving existing ones.
Comparaison Avec Des Composés Similaires
CID 23261564 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 63015: Known for its structural similarities but with different functional groups.
CID 63014: A salt mixture that shares some chemical properties with this compound.
CID 63016: Another related compound with distinct applications and properties.
The unique structural features and reactivity of this compound make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
Cl3Si2 |
|---|---|
Poids moléculaire |
162.52 g/mol |
InChI |
InChI=1S/Cl3Si2/c1-4-5(2)3 |
Clé InChI |
AWOJNMAHQNHVJK-UHFFFAOYSA-N |
SMILES canonique |
[Si]([Si](Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


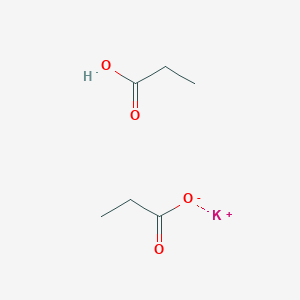


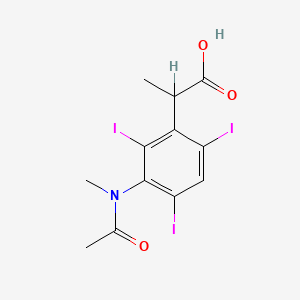
![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)
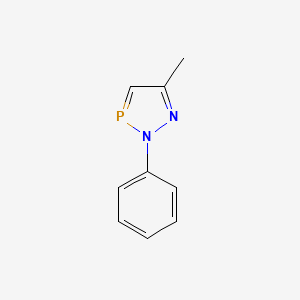

![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)
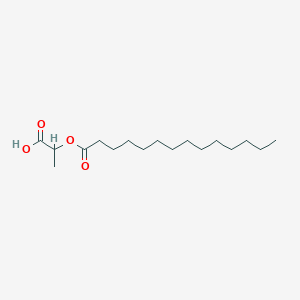
![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)
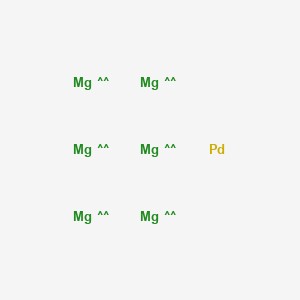

![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)
